molecular formula C15H20N2O2S B6798785 2-methyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]cyclopentene-1-carboxamide

2-methyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]cyclopentene-1-carboxamide

Cat. No.: B6798785
M. Wt: 292.4 g/mol
InChI Key: XFGMOQSUOPNPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]cyclopentene-1-carboxamide is a complex organic compound that features a thiazole ring, a cyclopentene ring, and an oxane group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-methyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]cyclopentene-1-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors. The cyclopentene ring can be introduced via cyclization reactions, and the oxane group can be added through etherification reactions. Industrial production methods would likely involve optimizing these reactions for yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-methyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]cyclopentene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]cyclopentene-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to these targets .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, and tiazofurin. These compounds share the thiazole ring but differ in their additional functional groups and overall structure. The uniqueness of 2-methyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]cyclopentene-1-carboxamide lies in its combination of the thiazole ring with a cyclopentene ring and an oxane group, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-methyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]cyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-10-3-2-4-12(10)14(18)17-15-16-9-13(20-15)11-5-7-19-8-6-11/h9,11H,2-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGMOQSUOPNPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1)C(=O)NC2=NC=C(S2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.